1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone
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Overview
Description
1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a fluoro-methoxyphenyl group, a tetrahydropyridoindole core, and a thiazolyl-ethanone moiety.
Preparation Methods
The synthesis of 1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluoro-substituted aromatic compound reacts with a methoxy-substituted nucleophile.
Formation of the Tetrahydropyridoindole Core: The tetrahydropyridoindole core can be formed through a cyclization reaction, where the indole core undergoes intramolecular cyclization with a suitable reagent.
Introduction of the Thiazolyl-Ethanone Moiety: The thiazolyl-ethanone moiety can be introduced through a condensation reaction, where a thiazole derivative reacts with an ethanone derivative under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the indole core is oxidized to form corresponding oxindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl group in the ethanone moiety is reduced to form corresponding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the fluoro-methoxyphenyl group is substituted with other functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole core, such as tryptophan and indole-3-acetic acid, share some structural similarities but differ in their biological activities and applications.
Thiazole Derivatives: Compounds containing the thiazole moiety, such as thiamine and benzothiazole, have different chemical properties and biological activities compared to the target compound.
Fluoro-Substituted Aromatic Compounds: Compounds containing fluoro-substituted aromatic groups, such as fluoxetine and fluticasone, have different therapeutic applications and mechanisms of action.
Properties
IUPAC Name |
1-[1-(2-fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-29-15-6-7-18(19(24)11-15)23-22-17(16-4-2-3-5-20(16)26-22)8-9-27(23)21(28)10-14-12-30-13-25-14/h2-7,11-13,23,26H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHOVJXKUMNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)CC4=CSC=N4)C5=CC=CC=C5N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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